2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
“2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 19732-57-1 . It has a molecular weight of 292.38 and its IUPAC name is 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20N2O/c1-12-14(11-20)17(13-7-5-4-6-8-13)18-15(21-12)9-19(2,3)10-16(18)22/h4-8,17,21H,9-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Ethyl 2,7,7-Trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates
This compound is used in the synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. The synthesis is achieved by the reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate and ammonium acetate in the presence of triethylbenzylammonium chloride (TEBA) in water .
Synthesis of 4-aryl-2,7,7-trimethyl-5-oxo-n-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides
The compound is used in the synthesis of 4-aryl-2,7,7-trimethyl-5-oxo-n-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides. The synthesis is achieved by holding a mixture of dimedone, an aryl aldehyde, acetoacetanilide, and ammonium acetate at 150-160°C without solvent for 10-20 min .
CNS Active Agents
The compound is used in the synthesis of 4-aryl-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides derivatives which are used as CNS active agents .
Synthesis of Alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates
The compound is used in the synthesis of alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates by the condensation of 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes with methyl 3-aminocrotonate or ethyl acetoacetate in the presence of ammonium acetate .
Synthesis of 3-Acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline Derivatives
The compound is used in the synthesis of 3-acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline derivatives .
Calcium Antagonistic Activities
The compound is used in the synthesis of 3-acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline derivatives which have calcium antagonistic activities .
Safety and Hazards
properties
IUPAC Name |
2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-14(11-20)17(13-7-5-4-6-8-13)18-15(21-12)9-19(2,3)10-16(18)22/h4-8,17,21H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVELXWQAPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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